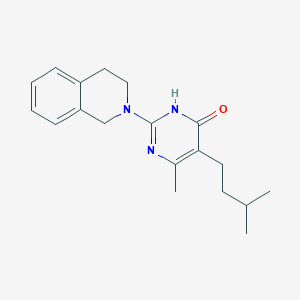
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that features both isoquinoline and pyrimidine moieties. These structures are often found in bioactive molecules, making this compound potentially significant in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoquinoline Moiety: Starting from a suitable aromatic precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and pyrimidine moieties under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the pyrimidine ring or any unsaturated bonds within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated rings.
Applications De Recherche Scientifique
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Possible applications in drug development, particularly for targeting neurological or cardiovascular conditions.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The isoquinoline and pyrimidine moieties could facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one: Lacks the 3-methylbutyl group.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-methylbutyl)pyrimidin-4(3H)-one: Lacks the 6-methyl group.
Uniqueness
The presence of both the 6-methyl and 5-(3-methylbutyl) groups in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13(2)8-9-17-14(3)20-19(21-18(17)23)22-11-10-15-6-4-5-7-16(15)12-22/h4-7,13H,8-12H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWHDJMWOXAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C3C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














